molecular formula C20H19O10+ B1649402 Cyanidin 3-arabinoside cation CAS No. 792868-19-0

Cyanidin 3-arabinoside cation

Cat. No.: B1649402
CAS No.: 792868-19-0
M. Wt: 419.4 g/mol
InChI Key: KUCVMQMKRICXJC-DEYWJSPQSA-O
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Description

Cyanidin 3-O-arabinoside is a naturally occurring anthocyanin, a type of flavonoid found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in berries, such as blackberries and raspberries. This compound has garnered significant attention due to its potent antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanidin 3-O-arabinoside can be synthesized through the extraction of plant materials rich in anthocyanins, followed by purification and crystallization processes. The extraction typically involves the use of solvents such as methanol or ethanol, and the purification is achieved through techniques like column chromatography .

Industrial Production Methods: Industrial production of cyanidin 3-O-arabinoside involves large-scale extraction from natural sources, such as berries. The process includes crushing the berries, extracting the anthocyanins using solvents, and then purifying the compound through crystallization and chromatography. This method ensures the production of high-purity cyanidin 3-O-arabinoside suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-O-arabinoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyanidin 3-O-arabinoside has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Cyanidin 3-O-glucoside
  • Cyanidin 3-O-rutinoside
  • Cyanidin 3-O-galactoside

Comparison: Cyanidin 3-O-arabinoside is unique due to its specific sugar moiety, arabinose, which influences its solubility, stability, and bioavailability. Compared to cyanidin 3-O-glucoside, which has a glucose moiety, cyanidin 3-O-arabinoside may exhibit different absorption and metabolic profiles in the body. This uniqueness makes it a valuable compound for targeted therapeutic applications and research .

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24)/p+1/t14-,17-,18+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVMQMKRICXJC-DEYWJSPQSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346548
Record name Cyanidin-3-O-alpha-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792868-19-0
Record name Cyanidin 3-arabinoside cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0792868190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidin-3-O-alpha-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-ARABINOSIDE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHW58C53PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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